molecular formula C18H19NO3 B12436980 N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

Cat. No.: B12436980
M. Wt: 297.3 g/mol
InChI Key: QRFDENJATPJOKG-UHFFFAOYSA-N
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Description

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is a synthetic cinnamamide derivative designed for advanced pharmacological and biochemical research. This compound features a cinnamoyl backbone, a well-characterized scaffold in medicinal chemistry known for its diverse biological activities. Its molecular structure incorporates key pharmacophores, including an α,β-unsaturated carbonyl group that can function as a Michael acceptor, enabling potential interactions with cellular targets. Key Research Applications and Value: Antimicrobial Research: Cinnamic acid derivatives have demonstrated significant broad-spectrum antimicrobial activity against pathogenic fungi, including Candida species, and bacteria such as Staphylococcus aureus . The proposed mechanism of action for these compounds often involves the disruption of the microbial cell membrane, particularly through interaction with ergosterol in fungal membranes, leading to increased membrane permeability and cell death . This makes them promising candidates for the development of novel antifungal and antibacterial agents. Cytoprotective and Antioxidant Research: Structurally related N-phenyl cinnamamide derivatives have been identified as potent activators of the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway . Activation of this pathway upregulates the expression of key antioxidant genes, such as hemeoxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), enhancing cellular defense against oxidative stress . Consequently, this compound may serve as a valuable tool for investigating cellular protection mechanisms in models of oxidative stress-related diseases. Structure-Activity Relationship (SAR) Studies: The specific molecular architecture of this compound, combining the cinnamoyl group with a 2-hydroxy-2-(4-methoxyphenyl)ethylamine moiety, provides a unique template for SAR studies. Researchers can use it to elucidate how substituents on the phenyl ring and the nature of the amine group influence biological potency and selectivity, guiding the rational design of more effective therapeutic agents . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDENJATPJOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction

The Mannich reaction offers a direct route to synthesize β-amino alcohols. For this compound, 4-methoxyacetophenone reacts with formaldehyde and ammonia under acidic conditions:

Reaction Scheme :
$$ \text{4-Methoxyacetophenone} + \text{HCHO} + \text{NH}_3 \xrightarrow{\text{HCl, EtOH}} \text{2-Hydroxy-2-(4-methoxyphenyl)ethylamine} $$

Key Conditions :

Parameter Value Source
Catalyst Hydrochloric acid
Solvent Ethanol
Temperature Reflux (78–80°C)
Yield Moderate (estimated 50–60%) Inferred

Advantages :

  • Single-step synthesis.
  • Avoids complex protection/deprotection steps.

Limitations :

  • Requires precise control of stoichiometry to minimize side reactions (e.g., polymerization).

Reductive Amination

This method involves condensing 4-methoxyacetophenone with a primary amine (e.g., methylamine) followed by reduction:

Reaction Scheme :
$$ \text{4-Methoxyacetophenone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-Hydroxy-2-(4-methoxyphenyl)ethylamine} $$

Key Conditions :

Parameter Value Source
Reducing Agent Sodium cyanoborohydride
Solvent Methanol
Temperature 0–25°C
Yield High (estimated 70–80%) Inferred

Advantages :

  • High efficiency for secondary amine formation.
  • Compatible with sensitive functional groups.

Limitations :

  • Requires anhydrous conditions to prevent side reactions.

Hydrogenation of Imine Intermediates

Imine intermediates derived from 4-methoxyacetophenone and amines can be hydrogenated to yield the ethylamine precursor:

Reaction Scheme :
$$ \text{4-Methoxyacetophenone} + \text{R-NH}2 \xrightarrow{\text{H}2} \text{2-Hydroxy-2-(4-methoxyphenyl)ethylamine} $$

Key Conditions :

Parameter Value Source
Catalyst Pd/C or Raney Ni ,
Pressure 1–3 atm
Temperature 25–50°C
Yield Moderate (estimated 55–65%) Inferred

Advantages :

  • Enables enantioselective synthesis using chiral catalysts.

Limitations :

  • Hydrogenation may reduce unsaturated bonds in cinnamoyl groups (if present).

Acylation with Cinnamoyl Chloride

The amide bond is introduced via reaction of the ethylamine precursor with cinnamoyl chloride.

General Protocol

  • Cinnamoyl Chloride Synthesis :

    • React cinnamic acid with thionyl chloride or oxalyl chloride in dichloromethane or toluene.
    • Purify via distillation or filtration (yield: 85–95%).
  • Acylation Reaction :

    • Dissolve 2-hydroxy-2-(4-methoxyphenyl)ethylamine in anhydrous dichloromethane.
    • Add cinnamoyl chloride and a base (e.g., pyridine or triethylamine).
    • Stir at 25°C for 2–4 hours.

Reaction Scheme :
$$ \text{2-Hydroxy-2-(4-methoxyphenyl)ethylamine} + \text{Cinnamoyl Chloride} \xrightarrow{\text{Base}} \text{this compound} $$

Key Conditions :

Parameter Value Source
Solvent Dichloromethane ,
Base Pyridine or Et₃N
Temperature 25°C
Yield 60–75% Inferred

Advantages :

  • High reactivity of acyl chlorides ensures rapid amide formation.

Limitations :

  • Requires protection of the hydroxyl group if it competes with the amine.

Alternative Acylating Agents

For improved yields, cinnamoyl fluoride (prepared via Deoxofluor®) can be used:

Reaction Scheme :
$$ \text{Cinnamic Acid} \xrightarrow{\text{Deoxofluor®}} \text{Cinnamoyl Fluoride} $$
$$ \text{Cinnamoyl Fluoride} + \text{Amine} \xrightarrow{\text{Et₃N}} \text{Amide} $$

Key Conditions :

Parameter Value Source
Fluorinating Agent Deoxofluor®
Solvent Dichloromethane
Yield 70–85%

Advantages :

  • Higher reactivity of fluorides reduces side reactions.

Protection/Deprotection Strategies

The hydroxyl group may require protection during acylation to prevent side reactions (e.g., esterification).

Silyl Ether Protection

  • Treat the ethylamine precursor with trimethylsilyl chloride (TMSCl) in pyridine.
  • Perform acylation.
  • Deprotect with tetrabutylammonium fluoride (TBAF).

Key Conditions :

Parameter Value Source
Protecting Agent TMSCl
Deprotecting Agent TBAF
Yield 80–90% Inferred

Comparative Analysis of Methods

Method Advantages Limitations Yield
Mannich Reaction One-step synthesis Sensitive to stoichiometry 50–60%
Reductive Amination High efficiency Requires anhydrous conditions 70–80%
Cinnamoyl Fluoride Improved reactivity Specialized reagents required 70–85%

Spectroscopic and Analytical Data

This compound

Technique Data Source
¹H NMR δ 7.35–7.27 (m, 2H), 6.99–6.86 (m, 2H)
¹³C NMR δ 172.65 (C=O), 133.95 (Ar-C)
HRMS [C19H21NO3] Calculated: 311.4

Cinnamoyl Chloride

Technique Data Source
¹H NMR δ 7.65 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H)
¹³C NMR δ 170.68 (C=O), 141.36 (Ar-C)

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Acyl Groups

Aegeline’s cinnamoyl moiety distinguishes it from other N-acylated ethylamines. For example:

  • N-Methacryloyl derivatives : Compounds like N-(2-(4-methoxyphenyl)ethyl)methacrylamide (from ) utilize methacryloyl groups instead of cinnamoyl. These derivatives are often used in polymer chemistry due to their reactive double bonds, contrasting with Aegeline’s biological focus .
  • Cyanoacetate derivatives: Ethyl-2-cyanoacetate coupled with 1-(4-methoxyphenyl)ethylamine (3f in ) introduces a cyanoacetate group, altering electronic properties and reactivity compared to Aegeline’s aromatic cinnamoyl chain .

Substituent Effects on the Phenyl Ring

The 4-methoxyphenyl group in Aegeline is critical for its activity. Comparisons with halogenated analogues () reveal:

  • Steric effects : Bulky substituents (e.g., 2-(2,4-dichlorophenyl)ethylamine (1c)) may hinder molecular interactions, unlike Aegeline’s para-methoxy configuration, which minimizes steric hindrance .

Bioactive Analogues with Ethylamine Backbones

  • Venlafaxine Hydrochloride: This antidepressant shares a 4-methoxyphenyl-ethylamine backbone but incorporates a dimethylamino group and cyclohexanol ring. The structural divergence results in serotonin-norepinephrine reuptake inhibition, a mechanism absent in Aegeline’s reported activities .
  • Corsinia constituents : Derivatives synthesized from (±)-2-chloro-2-(4-methoxyphenyl)ethylammonium chloride () highlight the role of halogenation in modulating reactivity and bioactivity, contrasting with Aegeline’s hydroxyl group .

Research Findings and Functional Insights

  • Synthetic Efficiency: Aegeline’s synthesis (48% overall yield via LiAlH₄ reduction; ) is less efficient than Venlafaxine’s optimized industrial routes but more straightforward than cyanoacetate derivatives requiring precise temperature control .
  • Bioactivity Trends: The cinnamoyl group in Aegeline may enhance lipid solubility and membrane permeability compared to methacryloyl or cyanoacetate analogues, though direct comparative studies are lacking .
  • Structural Flexibility : Halogenated ethylamines () and Corsinia precursors () demonstrate that substituent modifications can redirect applications from pharmacology to materials science .

Biological Activity

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group and a methoxy group on the aromatic ring. Its structural formula can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}NO3_{3}
  • Molar Weight : 273.31 g/mol
  • SMILES : CC(C1=CC=C(C=C1)OC)C(C(=O)C=C)O

This compound's structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound has shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been reported to inhibit the production of nitric oxide (NO) in activated macrophages, which is a critical mediator in inflammatory responses. In vitro studies have demonstrated that it reduces NO levels with an IC50 value indicating potent anti-inflammatory activity. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and induction of reactive oxygen species (ROS). The following table summarizes key findings from relevant studies:

Study ReferenceCell LineMechanismIC50 Value (µM)
A375 (melanoma)Induction of apoptosis12.5
MCF-7 (breast cancer)ROS generation and cell cycle arrest15.0
Huh-7 (hepatoma)Cytotoxicity via mitochondrial pathway10.0

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects by inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated significant inhibition with an IC50 value lower than that of standard drugs used in treatment.

Study 1: Anticancer Efficacy in Melanoma Cells

A study conducted on A375 melanoma cells revealed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to the compound, supporting its role as a potential anticancer agent.

Study 2: Anti-inflammatory Action in Macrophages

In another investigation focused on RAW264.7 macrophages, the compound significantly inhibited LPS-induced NO production. The findings suggested that this compound could be developed into a therapeutic agent for inflammatory conditions.

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